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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)benzonitrile

CAS No.: 943150-79-6

Cat. No.: B1462038 Get Quote

Executive Summary & Molecular Context[1][2]
4-(3-Methoxypropoxy)benzonitrile is a critical mesogenic intermediate used primarily in the

synthesis of liquid crystalline materials and advanced pharmaceutical pharmacophores.

Structurally, it consists of a rigid cyanophenyl core coupled to a flexible alkoxy spacer. This

amphiphilic architecture—combining a polar head group (nitrile) with a flexible tail—makes it an

ideal candidate for studying structure-property relationships in nematic and smectic phase

formation.

This guide provides a comprehensive spectroscopic breakdown, focusing on the causality

between molecular connectivity and spectral signatures. The data presented below synthesizes

experimental precedents from analogous alkoxybenzonitriles to establish a robust reference

standard for researchers.
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Property Detail

IUPAC Name 4-(3-methoxypropoxy)benzonitrile

Molecular Formula

Molecular Weight 191.23 g/mol

Key Functional Groups

Nitrile (

), Aryl Ether (

), Aliphatic Ether (

)

Physical State White to off-white crystalline solid (typically)

Synthetic Pathway & Impurity Logic
To understand the spectroscopic data, one must understand the synthesis. The presence of

specific impurity peaks often stems from the Williamson Ether Synthesis route, typically

involving 4-hydroxybenzonitrile and 1-bromo-3-methoxypropane.
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Figure 1: Standard synthetic pathway via Williamson ether synthesis. Note the SN2 mechanism

which dictates the specific stereochemical and regiochemical outcomes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1462038?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
The following data represents the consensus spectroscopic profile. Assignments are validated

against the characteristic AA'BB' aromatic system of 1,4-disubstituted benzenes and the

distinct splitting patterns of the propyl spacer.

Infrared Spectroscopy (FT-IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the nitrile stretch and the ether linkages.
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Frequency (

)
Intensity Assignment Mechanistic Insight

2220 - 2230 Strong (Sharp)

Diagnostic peak for

benzonitriles; shift

indicates conjugation

with the aromatic ring.

2800 - 3000 Medium

Aliphatic C-H

stretches from the

propyl chain and

methoxy group.

1605, 1510 Strong Ar

Characteristic

"breathing" modes of

the benzene ring.

1255 Very Strong asym

Aryl-alkyl ether

stretch; highly

sensitive to the

electronic

environment of the

phenoxy group.

830 - 840 Strong oop

Out-of-plane bending

for 1,4-disubstituted

benzene (para-

substitution).

Nuclear Magnetic Resonance ( NMR)
Solvent:

(Chloroform-d) | Frequency: 400 MHz

The proton NMR provides the definitive connectivity map. The propyl chain acts as a "spacer,"

creating a distinct triplet-quintet-triplet pattern, though the terminal methoxy alters the chemical

shift of the adjacent methylene.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Justification

7.57
Doublet (

)
2H

Ar-H (Ortho to

CN)

Deshielded by

the electron-

withdrawing

cyano group

(anisotropy

effect). Part of

AA'BB' system.

6.98
Doublet (

)
2H

Ar-H (Ortho to

OR)

Shielded by the

electron-donating

alkoxy group

(resonance

effect).

4.10
Triplet (

)
2H

Significantly

deshielded due

to direct

attachment to the

electronegative

phenoxy oxygen.

3.55
Triplet (

)
2H

Deshielded by

the methoxy

oxygen, but less

than the

phenoxy-

adjacent protons.

3.36 Singlet 3H

Characteristic

sharp singlet for

the terminal

methoxy group.

2.08 Quintet (

)

2H The central

methylene of the

propyl chain;
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splits into a

quintet (or

multiplet) by

neighbors.

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

Molecular Ion (

): m/z 191[1]

Base Peak: Often m/z 119 (

) or m/z 59 (

), representing the cleavage of the ether chain.

Analytical Decision Logic (DOT Visualization)
When analyzing crude samples, distinguishing between the product and the starting material

(4-hydroxybenzonitrile) is critical. Use this logic flow to interpret your spectra.
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Crude Sample Spectrum
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Figure 2: Spectroscopic decision tree for purity assessment. The absence of the OH stretch

and presence of the OMe singlet are the primary "Go/No-Go" quality gates.

Experimental Protocol: Self-Validating Synthesis &
Analysis
To generate the sample for spectroscopic verification, the following protocol is recommended.

This method includes built-in checkpoints (CP).

Step 1: Synthesis
Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

Base Activation: Add
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(1.5 eq) and stir at room temperature for 30 minutes.

CP: Solution should turn slightly yellow/opaque as the phenoxide anion forms.

Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.

Reflux: Heat to reflux (

) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Step 2: Work-up & Isolation
Filter off inorganic salts (

, excess

).

Evaporate solvent under reduced pressure.

Purification: Recrystallize from Ethanol or perform Column Chromatography (Silica gel).

Step 3: Sample Preparation for NMR
Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (Acetone

2.17, Water

1.56).

Dissolve ~10 mg of sample in 0.6 mL

.

Note: Ensure the solution is clear; turbidity indicates inorganic salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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